(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Reactivity Ratio Copolymerization Cationic Polyacrylamide

Researchers requiring durable cationic charge density in alkaline or high-temperature aqueous environments often encounter premature polymer degradation with acrylate-based monomers. (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC) solves this via its methacrylate backbone, conferring superior hydrolytic stability. - Enables blocky charge distribution in acrylamide copolymers (r_METAC=1.31-1.40, r_AM=0.23-0.30) for enhanced bridging flocculation and reduced dosage. - Achieves >97% reactive dye removal (e.g., Reactive Orange 16) when copolymerized with renewable biopolymers. - Supplied as a stabilized 75 wt.% aqueous solution with MEHQ inhibitor for safe, scalable handling.

Molecular Formula C9H18NO2.Cl
C9H18ClNO2
Molecular Weight 207.70 g/mol
CAS No. 5039-78-1
Cat. No. B1222373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Methacryloyloxy)ethyl)trimethylammonium chloride
CAS5039-78-1
Synonyms(2-(methacryloyloxy)ethyl)trimethyl ammonium chloride
(2-(methacryloyloxy)ethyl)trimethylammonium
(2-(methacryloyloxy)ethyl)trimethylammonium chloride
(2-methacryloyloxyethyl) trimethyl ammonium chloride
2-(trimethylammonio)ethyl methacrylate
2-methacryloxyethyl trimethyl ammonium chloride
2-methacyloyloxyethyltrimethyl ammonium chloride
MAETAC cpd
MAETAC monomer
METAC cpd
methacryloyl ethyl trimethyl ammonium chloride
TMAEM
Molecular FormulaC9H18NO2.Cl
C9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1
InChIKeyRRHXZLALVWBDKH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (CAS 5039-78-1) – Core Characteristics and Industrial Positioning


(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (CAS 5039-78-1), also known as TMAEMC, DMC, or METAC, is a water-soluble, quaternary ammonium cationic methacrylate monomer [1]. It is widely employed as a starting material for the synthesis of cationic polyelectrolytes via radical polymerization, imparting permanent positive charge to polymers used in water treatment, papermaking, textiles, and personal care formulations [2]. The monomer is commercially supplied as a concentrated aqueous solution, typically 75–80 wt%, to facilitate safe handling and downstream processing . Its methacrylate backbone provides enhanced hydrolytic stability compared to acrylate-based analogs, making it a preferred building block for high-performance cationic polymers in demanding aqueous environments [3].

Why Generic Substitution of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (CAS 5039-78-1) Is Not Recommended


Despite sharing a quaternary ammonium functional group, cationic monomers such as DAC (ATAC), MAPTAC, and DADMAC exhibit fundamentally different copolymerization kinetics, polymer architecture, and end-use performance . The presence of the methacrylate group in METAC introduces steric hindrance and electronic effects that significantly alter its reactivity ratios with common comonomers like acrylamide, directly impacting polymer sequence distribution and charge density profile [1]. These differences manifest in quantifiable variations in flocculation efficiency, antimicrobial activity, and hydrogel swelling behavior [2]. Simple substitution based on charge density equivalence is insufficient to guarantee comparable performance, as the underlying polymer microstructure and resulting physicochemical properties are highly sensitive to the specific monomer structure [3].

Quantitative Evidence for Selecting (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (CAS 5039-78-1) Over Analogous Cationic Monomers


Copolymerization Reactivity with Acrylamide: METAC (r=1.31–1.40) vs. DAC (r=0.23–0.30)

In copolymerization with acrylamide (AM), METAC (referred to as DMC) exhibits a reactivity ratio (r_METAC) of 1.31–1.40, while the reactivity ratio of acrylamide (r_AM) is 0.23–0.30 [1][2]. This indicates that METAC is preferentially incorporated into the growing polymer chain relative to acrylamide, leading to composition drift and blockier copolymer sequences. In contrast, the acrylate analog DAC (ATAC) exhibits a more alternating tendency with r values closer to unity. This difference is critical for controlling cationic charge distribution along the polymer backbone, which directly influences flocculation performance and solution rheology [3].

Reactivity Ratio Copolymerization Cationic Polyacrylamide

Polymerization Kinetics and Activation Energy: METAC (Ea = 141.24 kJ/mol) vs. DAC (138.97 kJ/mol) and MAPTAC (226.97 kJ/mol)

A direct kinetic comparison of three cationic monomers under identical conditions revealed distinct polymerization rates and activation energies . The polymerization rate order was DAC > METAC (DMC) > MAPTAC. Specifically, the activation energy (Ea) for METAC homopolymerization was determined to be 141.24 kJ/mol, compared to 138.97 kJ/mol for DAC and a significantly higher 226.97 kJ/mol for MAPTAC. The rate equations were R_p ∝ [M]^3.77[I]^0.50 for METAC, versus [M]^4.25[I]^0.51 for DAC and [M]^3.30[I]^0.49 for MAPTAC .

Polymerization Kinetics Activation Energy Cationic Monomer

Flocculation Efficiency: METAC-Grafted Lignin (HL-METAC) vs. MAPTAC-Grafted Lignin (HL-MAPTAC) in Kaolin Suspensions

Cationic hydrolysis lignin (CHL) polymers were synthesized using either METAC or MAPTAC as the cationic monomer, with both CHLs designed to have nearly identical charge densities (2.1–2.2 mmol/g) and molecular weights (55,000–60,000 g/mol) [1]. Despite these matched parameters, HL-METAC exhibited a larger hydrodynamic radius (Hy) and radius of gyration (Rg) in solution, indicating a more extended, three-dimensional conformation [1]. Critically, the stability ratio of kaolin particles, a measure of flocculation effectiveness, affirmed the better performance of HL-METAC in comparison to HL-MAPTAC, reflecting superior flocculation efficiency [1].

Flocculation Lignin Modification Colloidal Stability

Dye Removal Efficiency: Xylan-METAC Copolymer Achieves 97.8% Reactive Orange 16 Removal at 160 mg/L Dose

A cationic xylan–METAC copolymer was synthesized and optimized for flocculation of simulated textile dye wastewater [1]. The copolymer, with a charge density of 2.6 meq/g and Mw of 102,250 g/mol, achieved 97.8% removal of Reactive Orange 16 (RO16) azo-dye (100 mg/L initial concentration) when applied at a dosage of 160 mg/L [1]. This performance benchmark is significantly higher than that typically reported for unmodified xylan or for flocculants based on alternative cationic monomers under similar conditions, demonstrating the high efficacy of METAC-derived polymers for anionic dye removal [1].

Dye Removal Flocculation Textile Wastewater

Hydrolytic Stability: Methacrylate Backbone (METAC) vs. Acrylate Backbone (DAC)

The methacrylate ester group in METAC provides significantly enhanced hydrolytic stability compared to the acrylate ester in DAC (ATAC) [1]. Under alkaline conditions (pH > 8) or at elevated temperatures, acrylate-based cationic polymers undergo ester hydrolysis, leading to loss of cationic charge and polymer chain scission. The α-methyl substitution in METAC sterically hinders nucleophilic attack on the ester carbonyl, extending the functional lifetime of METAC-derived polymers in challenging aqueous environments such as high-pH oilfield brines or hot industrial process water [1].

Hydrolytic Stability Cationic Monomer Aqueous Polymerization

Antimicrobial Activity: METAC-Based Polymers vs. Control Monomers

Poly(methacryloyloxyethyl trimethyl ammonium chloride) (PDMC) and its copolymer with acrylamide (CPAM) exhibit broad-spectrum antimicrobial activity [1]. In standardized tests (QB/T 2738-2012), the antimicrobial activity followed the order: E. coli > S. aureus > Shigella > M. albicans [1]. The activity increased with both cationicity and molecular weight. In a separate study, METAC (referred to as MA) was used as a control monomer against Streptococcus mutans; its polymer (PMA) exhibited measurable antibacterial activity, though lower than a phosphonium salt comparator [2]. While not the most potent antimicrobial agent, METAC polymers provide a useful baseline of biocidal activity that is additive to their primary flocculation or thickening functions.

Antimicrobial Cationic Polymer Surface Modification

High-Value Application Scenarios for (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (CAS 5039-78-1)


High-Performance Cationic Flocculants for Municipal and Industrial Sludge Dewatering

METAC is copolymerized with acrylamide to produce high-molecular-weight cationic polyacrylamides (CPAMs) used as flocculants in sludge dewatering [1]. The reactivity ratios (r_METAC = 1.31–1.40, r_AM = 0.23–0.30) [2][3] allow for the synthesis of polymers with a blocky cationic charge distribution, which enhances bridging flocculation efficiency compared to the more random distribution obtained with DAC-based copolymers [4]. This translates to improved sludge cake dryness and reduced polymer dosage in belt filter press and centrifuge operations.

Textile Wastewater Treatment: Removal of Anionic Azo Dyes

Copolymers of METAC with renewable biopolymers (e.g., xylan) achieve >97% removal of reactive azo dyes such as Reactive Orange 16 at low dosages (160 mg/L) [5]. The high cationic charge density (2.6 meq/g) and moderate molecular weight (102 kDa) of these copolymers make them highly effective for decolorizing textile effluents, outperforming conventional inorganic coagulants like polyaluminum chloride [5].

Superabsorbent Hydrogels for Heavy Metal Ion Removal

METAC is incorporated into terpolymer hydrogels (e.g., poly[acrylamide/maleic acid/METAC]) via microwave-assisted free radical polymerization [6]. Increasing the METAC content significantly enhances the swelling percentage of the hydrogel, as demonstrated by hydrogel M1 [6]. These superabsorbent hydrogels are effective adsorbents for removing Cr(VI) from aqueous solutions, with adsorption following Langmuir and Freundlich isotherm models [6].

Stable Cationic Polyelectrolytes for High-Temperature Oilfield Applications

The methacrylate backbone of METAC confers superior hydrolytic stability under alkaline and high-temperature conditions compared to acrylate-based monomers like DAC [1]. This makes METAC-derived polymers preferred choices for oilfield chemicals such as clay stabilizers, friction reducers, and enhanced oil recovery (EOR) polymers, where long-term functional integrity in harsh reservoir brines is critical [1].

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